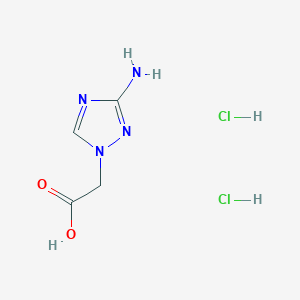

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride

Description

Properties

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2.2ClH/c5-4-6-2-8(7-4)1-3(9)10;;/h2H,1H2,(H2,5,7)(H,9,10);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXKJBUAQKHPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1CC(=O)O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride typically involves the reaction of 3-amino-1H-1,2,4-triazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve the overall process efficiency .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the amino group to a primary amine or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the triazole ring.

Major Products Formed:

Oxidation: Nitroso or nitro derivatives of the compound.

Reduction: Primary amine derivatives.

Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Anticancer Properties

Research has highlighted the potential of 3-amino-1,2,4-triazole derivatives, including 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride, as anticancer agents. A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects across various cancer cell lines. The study emphasized the importance of structural modifications in enhancing the anticancer activity of these compounds .

Case Study:

In a recent investigation, a series of 3-amino-1,2,4-triazole derivatives were synthesized and evaluated for their anticancer efficacy. The results indicated that specific substitutions on the triazole moiety led to improved activity against breast cancer cells. These findings suggest that the compound could serve as a scaffold for developing new anticancer drugs .

Antiangiogenic Activity

The compound has also been studied for its antiangiogenic properties. Antiangiogenesis refers to the process of inhibiting the growth of new blood vessels from existing ones, which is crucial in cancer treatment as tumors require a blood supply to grow. The 3-amino-1,2,4-triazole core has been shown to possess antiangiogenic activity, making it a candidate for further development in cancer therapies .

Neurological Disorders

Emerging research indicates that derivatives of 3-amino-1,2,4-triazole may have applications in treating neurological disorders such as Alzheimer’s disease and other central nervous system conditions. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives have been well-documented. Studies have shown that compounds containing the triazole ring exhibit activity against various microbial strains. This suggests that this compound could be explored as an antimicrobial agent .

Data Tables

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, primarily enzymes. The compound binds to the active site of the enzyme, inhibiting its activity by preventing substrate binding or catalysis. This inhibition can lead to the disruption of metabolic pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic Acid Hydrochloride

- Molecular Formula : C₆H₁₀ClN₃O₂

- Key Differences: Methyl groups at positions 3 and 5 replace the amino group.

- Biological Activity: The absence of the amino group may diminish hydrogen-bonding interactions with biological targets, altering efficacy in enzyme inhibition or receptor binding .

2-(3-Chloro-1H-1,2,4-triazol-1-yl)acetic Acid

- Molecular Formula : C₄H₄ClN₃O₂

- Key Differences: Chlorine replaces the amino group at position 3.

- Toxicity Profile: Chlorinated triazoles may exhibit higher cytotoxicity compared to amino-substituted analogs .

Salt Form Comparisons

Dihydrochloride vs. Hydrochloride Salts

Functional Group Modifications

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-ethylpropanamide

- Molecular Formula : C₇H₁₂N₆O

- Key Differences : Acetic acid group replaced by an N-ethylpropanamide.

- Impact: Bioavailability: The amide group may improve membrane permeability but reduce solubility in polar solvents .

Pharmacological Potential

- Carbonic Anhydrase Inhibition: Triazole derivatives with amino groups show higher inhibitory activity against carbonic anhydrase-II compared to methyl- or chloro-substituted analogs, likely due to enhanced hydrogen bonding .

Agrochemical Relevance

- Pesticide Derivatives : Triazoles like etaconazole and propiconazole feature bulkier substituents (e.g., dioxolane rings), making them more suited for antifungal applications than the target compound .

Biological Activity

2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride is a triazole derivative characterized by its unique structural features, including an amino group and an acetic acid moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, cellular effects, and potential therapeutic applications.

The molecular formula of this compound is , with a molecular weight of 142.12 g/mol. The compound exists as a dihydrochloride salt, indicating that it can form stable complexes with other molecules due to its ionic nature .

Research indicates that compounds within the triazole family exhibit diverse biological activities. Specifically, this compound has been shown to interact with various enzymes and proteins. This interaction can lead to inhibition or activation of specific metabolic pathways.

| Property | Description |

|---|---|

| Molecular Weight | 142.12 g/mol |

| Solubility | Soluble in water |

| Functional Groups | Amino group, carboxylic acid |

| Biological Activity | Enzyme inhibition, potential antiviral effects |

Cellular Effects

The compound's ability to influence cellular functions has been documented in various studies. It has been reported to affect cell signaling pathways and gene expression. Notably, triazole derivatives are known for their roles in modulating cellular metabolism and apoptosis.

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.

- Gene Expression Modulation : The compound can alter the expression levels of genes associated with cell growth and apoptosis.

Therapeutic Applications

Due to its biological activities, this compound is being investigated for its potential therapeutic applications:

- Antiviral Activity : Initial studies suggest that it may inhibit viral replication.

- Anticancer Potential : Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation in cancer therapy.

Case Studies

Several studies have highlighted the biological activity of triazole derivatives similar to this compound:

- Antiviral Studies : Research demonstrated that triazole derivatives could inhibit the replication of various viruses by targeting viral enzymes .

- Cancer Research : In vitro studies showed that certain triazole compounds induced apoptosis in cancer cell lines by activating caspase pathways and increasing reactive oxygen species (ROS) production .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid dihydrochloride?

- Methodological Answer : The compound is typically synthesized via N-alkylation of 3-amino-1H-1,2,4-triazole with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key steps include:

- Reagent Selection : Use of dimethylacetamide dimethyl acetal or similar reagents to activate the triazole for alkylation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while bases like K₂CO₃ facilitate deprotonation of the triazole .

- Purification : Chromatography is often required to isolate the N-1 alkylated isomer due to moderate regioselectivity .

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 3-Amino-1H-1,2,4-triazole, bromoacetic acid, K₂CO₃, DMF, 80°C | Alkylation |

| 2 | Column chromatography (silica gel, MeOH/CH₂Cl₂) | Isolate N-1 isomer |

| 3 | HCl gas in Et₂O | Dihydrochloride salt formation |

Q. How is the compound characterized post-synthesis to confirm purity and structure?

- Methodological Answer :

- LC-MS : Quantifies purity (% area/area) and confirms molecular ion peaks (e.g., [M+H]⁺) .

- ¹H-NMR : Assigns protons on the triazole ring (δ 7.8–8.2 ppm for N-H) and acetic acid moiety (δ 3.8–4.2 ppm for CH₂) using internal standards like TMS .

- Elemental Analysis : Validates stoichiometry of the dihydrochloride salt (C, H, N, Cl content) .

Advanced Research Questions

Q. How can researchers address low regioselectivity during N-alkylation of 1,2,4-triazole derivatives?

- Methodological Answer :

- Screening Parameters : Base (e.g., NaH vs. K₂CO₃), solvent (DMF vs. THF), and temperature (25–100°C) have limited impact on selectivity for triazole alkylation. Focus instead on pre-functionalized triazoles or computational modeling to predict regioselectivity .

- Computational Insights : Density Functional Theory (DFT) calculations can predict the energy difference between N-1 and N-2 alkylation pathways, guiding reagent design .

Q. What computational strategies improve the design of triazole-based synthesis protocols?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., via Gaussian) model transition states to identify low-energy pathways for alkylation or cyclization .

- Machine Learning : Training models on existing triazole reaction datasets (e.g., solvent/base combinations) predicts optimal conditions for new derivatives .

Q. How can researchers evaluate the biological activity of this compound, and what mechanisms are plausible?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or proteases (common triazole targets) using fluorescence-based assays .

- Antimicrobial Activity : Use microdilution methods (MIC determination) against Gram-positive/negative strains .

- Mechanistic Probes :

- Docking Studies : Molecular docking (AutoDock Vina) identifies potential binding sites on target proteins .

- Metabolite Profiling : LC-HRMS tracks metabolic stability in liver microsomes to assess pharmacokinetic potential .

Data Contradictions and Resolution

- Issue : suggests limited impact of solvent/base on alkylation selectivity, whereas emphasizes chromatography for isomer isolation.

- Resolution : While solvent/base screening alone may not resolve selectivity, combining computational pre-screening (e.g., of triazole electronic profiles) with chromatography ensures high-purity yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.